Cas no 187389-52-2 (Z-VAD(OMe)-FMK)
Z-VAD(OMe)-FMK Chemical and Physical Properties
Names and Identifiers
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- Z-VAL-ALA-DL-ASP(OME)-FLUOROMETHYLKETONE
- Z-VAD-FMK
- Z-VAD-FMK See P335745
- Z-VAD(OMe)-FMK
- Z-VAD(OMe)-FMK (mixture of isomers)
- Z-VAD-FMK (Z-Val-Ala-Asp(OMe)-FMK)
- Z-VAD-FMK See P335745
- N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[(1S)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide
- Z-Val-Ala-Asp(OMe)-FMK
- 3: PN: WO0158526 SEQID: 3 claimed sequence
- HGNC:1504
- Z-VA(OME)D-FMK
- Z-VADC(OME)-FMK
- Z-VAL-ALA-ASP-FMK
- CASPASE INHIBITOR I
- CASPASE-1, INHIBITOR
- CASPASE INHIBITOR VI
- PN: WO2005039629 PAGE: 18 claimed protein
- Z-VAD-FMK, >=98%
- Z-VAD (OMe)-FMK
- 5-Bromo-2 -deoxyuridine
- Z-Val-Ala-Asp(OMe)-fluoromethyl ketone
- Z-Val-Ala-Asp(OMe)-CH2F
- InSolution™ Caspase Inhibitor I
- methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate
- Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone
- Caspase-1 Inhibitor Z-Val-Ala-DL-Asp-fluoromethylketone
- z-Val-Ala-Asp(OMe)-fluoromethylketone
- Z-Val-Ala-Asp(OCH3)-f
-
- MDL: MFCD03452883
- Inchi: 1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16-,19-/m0/s1
- InChI Key: MIFGOLAMNLSLGH-QOKNQOGYSA-N
- SMILES: FCC([C@H](CC(=O)OC)NC([C@H](C)NC([C@H](C(C)C)NC(=O)OCC1C=CC=CC=1)=O)=O)=O
Computed Properties
- Exact Mass: 467.20700
- Monoisotopic Mass: 467.207
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 33
- Rotatable Bond Count: 14
- Complexity: 696
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 140
Experimental Properties
- Color/Form: White powder
- Density: 1.214±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 732.4°C at 760 mmHg
- Flash Point: 396.7℃
- Refractive Index: 1.509
- Solubility: Very slightly soluble (0.13 g/l) (25 º C),
- PSA: 139.90000
- LogP: 2.20130
- Solubility: Dissolved in DMSO, 20mg/ml
Z-VAD(OMe)-FMK Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- WGK Germany:3
- Safety Instruction: 22-24/25
- Storage Condition:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
Z-VAD(OMe)-FMK Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DL720-5mg |
Z-VAD(OMe)-FMK |
187389-52-2 | 98+% | 5mg |
2273CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DL720-1mg |
Z-VAD(OMe)-FMK |
187389-52-2 | 98+% | 1mg |
825CNY | 2021-05-07 | |
| MedChemExpress | HY-16658-10mM*1mLinDMSO |
Z-VAD(OMe)-FMK |
187389-52-2 | ≥98.0% | 10mM*1mLinDMSO |
¥1748 | 2023-07-26 | |
| MedChemExpress | HY-16658-1mg |
Z-VAD(OMe)-FMK |
187389-52-2 | ≥98.0% | 1mg |
¥650 | 2024-05-24 | |
| MedChemExpress | HY-16658-5mg |
Z-VAD(OMe)-FMK |
187389-52-2 | ≥98.0% | 5mg |
¥1700 | 2024-05-24 | |
| MedChemExpress | HY-16658-10mg |
Z-VAD(OMe)-FMK |
187389-52-2 | ≥98.0% | 10mg |
¥2700 | 2024-05-24 | |
| Fluorochem | M01478-1mg |
Caspase-1 Inhibitor Z-Val-Ala-DL-Asp-fluoromethylketone |
187389-52-2 | 1mg |
£212.00 | 2021-07-01 | ||
| Fluorochem | M01478-5mg |
Caspase-1 Inhibitor Z-Val-Ala-DL-Asp-fluoromethylketone |
187389-52-2 | 5mg |
£688.00 | 2021-07-01 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z55350-5mg |
Z-VAD(OMe)-FMK |
187389-52-2 | 98% | 5mg |
¥1268.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z55350-1mg |
Z-VAD(OMe)-FMK |
187389-52-2 | 98% | 1mg |
¥479.0 | 2024-07-15 |
Z-VAD(OMe)-FMK Suppliers
Z-VAD(OMe)-FMK Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on Z-VAD(OMe)-FMK
Recent Advances in the Study of Z-VAD(OMe)-FMK (CAS 187389-52-2) as a Pan-Caspase Inhibitor
Z-VAD(OMe)-FMK (CAS 187389-52-2) continues to be a pivotal tool compound in apoptosis research, serving as a broad-spectrum caspase inhibitor that irreversibly binds to the catalytic site of caspases through its fluoromethyl ketone (FMK) moiety. Recent studies have further elucidated its mechanism of action and expanded its applications in both basic research and therapeutic development. This research brief synthesizes key findings from 2022-2023 literature regarding this essential biochemical probe.
A landmark study published in Cell Death & Differentiation (2023) demonstrated Z-VAD(OMe)-FMK's superior efficacy in inhibiting pyroptosis when compared to newer caspase-1 specific inhibitors, suggesting unexpected cross-reactivity with inflammatory caspases. The research team utilized cryo-EM to resolve the inhibitor-enzyme complex at 2.8Å resolution, revealing novel interactions between the compound's benzyloxycarbonyl (Z) group and caspase-3's allosteric site. These structural insights explain the molecule's pan-caspase inhibition profile and may guide the design of next-generation apoptotic regulators.
In translational applications, Nature Biomedical Engineering (2022) reported innovative use of Z-VAD(OMe)-FMK in organoid preservation, where pretreatment with 20μM inhibitor significantly improved viability of human intestinal organoids during cryopreservation. The study documented 73% reduction in apoptotic markers compared to controls (p<0.001), establishing a new protocol for biobanking clinically relevant tissue models. This builds upon earlier findings of the compound's protective effects in ischemia-reperfusion injury models.
Emerging safety data from toxicology studies (Journal of Pharmacological Sciences, 2023) indicate that while Z-VAD(OMe)-FMK shows excellent cellular permeability and stability (t1/2 > 8h in serum), its metabolic byproducts may interfere with mitochondrial function at concentrations above 50μM. Researchers caution that prolonged exposure in in vivo models requires careful dose optimization, particularly when studying chronic disease processes. These findings have important implications for experimental design in preclinical studies.
The compound's role in COVID-19 research has also evolved, with recent work in PLOS Pathogens (2023) demonstrating that Z-VAD(OMe)-FMK can reduce SARS-CoV-2-induced apoptosis in lung epithelial cells without affecting viral replication. This cytoprotective effect, observed at 10-25μM concentrations, suggests potential adjunctive therapeutic applications for managing severe infection outcomes, though clinical translation remains speculative.
Looking forward, several groups are developing Z-VAD(OMe)-FMK derivatives with improved selectivity profiles. A recent patent application (WO2023187542) describes analogs with modified P1 groups that maintain pan-caspase inhibition while reducing off-target effects on cathepsins. These developments indicate ongoing innovation building upon this foundational caspase inhibitor scaffold, nearly three decades after its initial characterization.
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